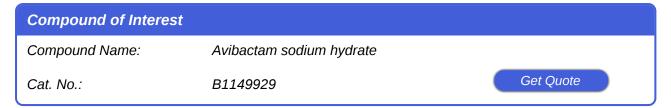


# Avibactam Sodium Hydrate: A Deep Dive into its Mechanism of Action

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A Technical Guide for Researchers and Drug Development Professionals

### Introduction

Avibactam is a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor that has emerged as a critical tool in the fight against multidrug-resistant Gram-negative bacteria.[1][2] Unlike traditional  $\beta$ -lactam-based inhibitors, avibactam possesses a unique diazabicyclooctane (DBO) core structure and exhibits a novel covalent and reversible mechanism of action.[3][4] This allows it to inhibit a broad spectrum of  $\beta$ -lactamases, including Ambler class A, C, and some class D enzymes, which are responsible for resistance to many life-saving  $\beta$ -lactam antibiotics.[3][5] This in-depth technical guide will explore the core mechanism of action of **avibactam sodium hydrate**, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and the workflows used to study them.

### **Core Mechanism of Action**

Avibactam's inhibitory activity is a multi-step process that involves the formation of a stable, covalent adduct with the target  $\beta$ -lactamase, followed by a slow, reversible recyclization.[6][7]

 Acylation (Carbamylation): The process begins with the nucleophilic attack of the catalytic serine residue in the active site of the β-lactamase on the carbonyl carbon of avibactam's urea moiety.[8] This leads to the opening of the diazabicyclooctane ring and the formation of a stable carbamoyl-enzyme intermediate.[6][9]



- Stable Intermediate: This acyl-enzyme complex is notably stable, effectively sequestering the β-lactamase and preventing it from hydrolyzing β-lactam antibiotics.[6][7] The stability of this intermediate is a key feature of avibactam's potency.
- Deacylation (Recyclization): Unlike traditional β-lactamase inhibitors that are hydrolyzed and inactivated, the avibactam-enzyme complex undergoes a slow, reversible deacylation process.[3][6] This recyclization reaction reforms the intact, active avibactam molecule, which can then go on to inhibit another β-lactamase enzyme.[10] This unique reversible mechanism contributes to its sustained inhibitory effect.[6]

## **Quantitative Data on Avibactam's Inhibitory Potency**

The efficacy of avibactam varies across different  $\beta$ -lactamase enzymes. The following tables summarize key kinetic parameters, providing a quantitative comparison of its activity.

Enzyme	Ambler Class	Organism	$k_2/K_1$ ( $M^{-1}S^{-1}$ )	k_off (s <sup>-1</sup> )	IC₅₀ (nM)
CTX-M-15	А	Escherichia coli	1.0 x 10 <sup>5</sup> [1][7]	2.9 x 10 <sup>-4</sup>	29[11]
KPC-2	А	Klebsiella pneumoniae	1.0 x 10 <sup>4</sup> [1][7]	1.4 x 10 <sup>-4</sup>	230[11]
AmpC	С	Pseudomona s aeruginosa	1.8 x 10 <sup>3</sup> [1]	1.9 x 10 <sup>-3</sup>	400[12]
OXA-10	D	Pseudomona s aeruginosa	1.1 x 10 <sup>1</sup> [1][7]	< 1.0 x 10 <sup>-6</sup>	-
OXA-48	D	Klebsiella pneumoniae	2.7 x 10 <sup>3</sup> [1]	< 1.0 x 10 <sup>-6</sup>	-

Table 1: Kinetic parameters of avibactam against various  $\beta$ -lactamases.

## **Experimental Protocols**

## I. Enzyme Kinetics Assay for Avibactam Inhibition

## Foundational & Exploratory





This protocol outlines a spectrophotometric method to determine the kinetic parameters of avibactam inhibition against a target  $\beta$ -lactamase using the chromogenic substrate nitrocefin.[1]

#### A. Materials:

- Purified β-lactamase (e.g., KPC-2, AmpC, OXA-48)
- · Avibactam sodium hydrate
- Nitrocefin
- Assay Buffer: 100 mM sodium phosphate buffer, pH 7.0[1]
- For OXA enzymes, supplement with 50 mM NaHCO₃[1]
- 96-well microplate
- Spectrophotometer capable of kinetic measurements at 490 nm[10]

#### B. Procedure:

- Enzyme and Inhibitor Preparation:
  - Prepare a stock solution of the purified β-lactamase in Assay Buffer. The final concentration in the assay will depend on the enzyme's activity but is typically in the nanomolar range (e.g., 0.02 - 0.08 nM).[1]
  - Prepare a series of dilutions of avibactam in Assay Buffer. The concentration range should span several orders of magnitude around the expected Ki or IC50 value.
- Acylation Rate (k<sub>2</sub>/K<sub>i</sub>) Determination:
  - $\circ$  In a 96-well plate, add a fixed concentration of the  $\beta$ -lactamase to each well.
  - Add varying concentrations of avibactam to the wells and incubate for a short period to allow for the initial interaction.



- Initiate the reaction by adding a solution of nitrocefin (final concentration typically 100 μΜ).
- Immediately begin monitoring the change in absorbance at 490 nm over time in a spectrophotometer.
- The observed rate constant (k\_obs) for the onset of inhibition is determined by fitting the progress curves to a first-order equation.
- Plot k\_obs versus the avibactam concentration. For a two-step irreversible inhibition model, the slope of this line represents the second-order rate constant, k<sub>2</sub>/K<sub>i</sub>.[14]
- Deacylation Rate (k\_off) Determination:
  - Incubate a higher concentration of the β-lactamase (e.g., 1 μM) with a saturating concentration of avibactam (e.g., 5 μM) for a sufficient time to ensure complete formation of the acyl-enzyme complex (e.g., 5 minutes at 37°C).[10]
  - Rapidly dilute the enzyme-inhibitor complex (e.g., 4,000-fold) into fresh Assay Buffer containing a high concentration of nitrocefin.[10]
  - Monitor the return of enzymatic activity by measuring the increase in absorbance at 490 nm over an extended period.
  - The rate of recovery of enzyme activity follows first-order kinetics, and the rate constant corresponds to k\_off.[10]

## **II. Mass Spectrometry of Avibactam-Enzyme Adduct**

This protocol describes the general steps for confirming the covalent binding of avibactam to a  $\beta$ -lactamase using electrospray ionization mass spectrometry (ESI-MS).[10][12]

#### A. Materials:

- Purified β-lactamase
- Avibactam sodium hydrate
- Reaction Buffer (as in the kinetics assay)



- Ultrafiltration units for buffer exchange and removal of excess inhibitor[12]
- Mass spectrometer with an electrospray ionization source

#### B. Procedure:

- Acyl-Enzyme Complex Formation:
  - o Incubate the purified β-lactamase (e.g., 10  $\mu$ M) with a molar excess of avibactam (e.g., 50  $\mu$ M) in the reaction buffer for a time sufficient to allow for complex formation (e.g., 5 minutes to 24 hours).[12]
- Sample Preparation:
  - Remove excess, unbound avibactam by repeated buffer exchange using an ultrafiltration unit.[12]
  - The final sample should contain the purified acyl-enzyme complex in a volatile buffer suitable for mass spectrometry (e.g., ammonium bicarbonate).
- Mass Spectrometry Analysis:
  - Infuse the prepared sample into the ESI-MS.
  - Acquire mass spectra in the positive ion mode over a mass-to-charge (m/z) range that encompasses the expected masses of the native enzyme and the avibactam-adduct.
  - The formation of the covalent adduct is confirmed by the observation of a mass shift corresponding to the molecular weight of avibactam (265.24 g/mol) added to the mass of the native enzyme.

# III. Protein Crystallography of Avibactam-Enzyme Complex

This protocol provides a general workflow for obtaining a crystal structure of an avibactam-β-lactamase complex using the hanging-drop vapor diffusion method.[3][15][16]

#### A. Materials:



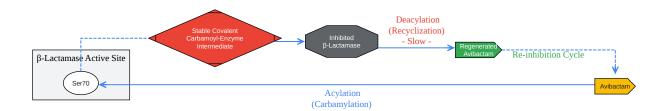
- Highly purified and concentrated β-lactamase (e.g., >10 mg/mL)
- Avibactam sodium hydrate
- · Crystallization screening kits
- Crystallization plates (e.g., VDX plates) and siliconized cover slips[7]
- Microscopes for crystal visualization
- Cryoprotectant solution
- · X-ray diffraction equipment
- B. Procedure:
- Complex Formation:
  - Incubate the purified β-lactamase with a molar excess of avibactam to ensure complete formation of the covalent complex.
- Crystallization Screening:
  - Set up crystallization trials using the hanging-drop vapor diffusion method. A drop containing a mixture of the protein-inhibitor complex and the crystallization screen solution is equilibrated against a larger reservoir of the screen solution.[3][7]
  - Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
- Crystal Optimization and Soaking:
  - Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH) to improve crystal size and quality.
  - Alternatively, native enzyme crystals can be grown first and then soaked in a solution containing avibactam to form the complex in crystallo.[16]

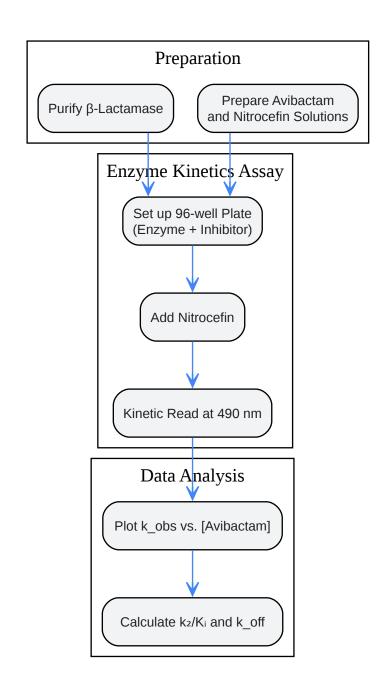


- Data Collection and Structure Determination:
  - Cryoprotect the crystals and flash-cool them in liquid nitrogen.
  - Collect X-ray diffraction data at a synchrotron source.
  - Process the diffraction data and solve the crystal structure using molecular replacement and refinement techniques. The resulting electron density map will reveal the detailed atomic interactions between avibactam and the β-lactamase active site.

# Visualizations Signaling Pathway of Avibactam's Mechanism of Action









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### References

- 1. Inhibitor Resistance in the KPC-2 β-Lactamase, a Preeminent Property of This Class A β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 3. Protein XRD Protocols Crystallization of Proteins [sites.google.com]
- 4. Crystal Structures of KPC-2 β-Lactamase in Complex with 3-Nitrophenyl Boronic Acid and the Penam Sulfone PSR-3-226 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems PMC [pmc.ncbi.nlm.nih.gov]
- 6. To Be or Not to Be an OXA-48 Carbapenemase PMC [pmc.ncbi.nlm.nih.gov]
- 7. hamptonresearch.com [hamptonresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor PMC [pmc.ncbi.nlm.nih.gov]
- 11. uniprot.org [uniprot.org]
- 12. Kinetics of Avibactam Inhibition against Class A, C, and D β-Lactamases PMC [pmc.ncbi.nlm.nih.gov]
- 13. toku-e.com [toku-e.com]
- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 15. Introduction to Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 16. Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution PMC [pmc.ncbi.nlm.nih.gov]



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